Cas no 72784-47-5 (Ethyl 1-Aminocyclopropanecarboxylate)
Ethyl 1-Aminocyclopropanecarboxylate Chemical and Physical Properties
Names and Identifiers
-
- Cyclopropanecarboxylicacid, 1-amino-, ethyl ester
- 1-aminoCyclopropanecarboxylic acid ethyl ester
- ethyl 1-aminocyclopropane-1-carboxylate
- ETHYL 1-AMINOCYCLOPROPANECARBOXYLATE
- 1-Amino-cyclopropancarbonsaeure-aethylester
- 1-ethoxycarbonyl-1-aminocyclopropane
- AmbotzHAA1000
- MFCD10566123
- 1-AMINO-CYCLOPROPANECARBOXYLIC ACID ETHYL ESTER
- 1-amino-Cyclopropanecarboxylicacid ethyl ester
- Cyclopropanecarboxylic acid,1-amino-,ethyl ester(9ci)
- CS-0089765
- SY017646
- NSC677920
- A866201
- XCA78447
- AKOS006346790
- FT-0705987
- 72784-47-5
- EN300-314046
- Cyclopropanecarboxylic acid, 1-amino-, ethyl ester
- 1-AMINO-CYCLOPROPYL-1-CARBOXYLIC ACID ETHYL ESTER
- CHEMBL2008062
- NCI60_027835
- Ethyl1-Aminocyclopropanecarboxylate
- 1-aminocyclopropane-1-carboxylic acid ethyl ester
- FDKHZRAIKUTQLE-UHFFFAOYSA-N
- DTXSID00327704
- Cyclopropanecarboxylic acid, 1-amino-, ethyl ester (9CI)
- AMY30774
- SCHEMBL372547
- TS-01695
- DB-074622
- Ethyl 1-Aminocyclopropanecarboxylate
-
- MDL: MFCD10566123
- Inchi: 1S/C6H11NO2/c1-2-9-5(8)6(7)3-4-6/h2-4,7H2,1H3
- InChI Key: FDKHZRAIKUTQLE-UHFFFAOYSA-N
- SMILES: O(CC)C(C1(CC1)N)=O
Computed Properties
- Exact Mass: 129.07900
- Monoisotopic Mass: 129.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 52.3Ų
Experimental Properties
- PSA: 52.32000
- LogP: 0.74110
Ethyl 1-Aminocyclopropanecarboxylate Customs Data
- HS CODE:2922499990
- Customs Data:
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
Ethyl 1-Aminocyclopropanecarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 083635-1g |
Ethyl 1-aminocyclopropane-1-carboxylate |
72784-47-5 | 97% | 1g |
8517CNY | 2021-05-07 | |
| Chemenu | CM324355-25g |
Ethyl 1-Aminocyclopropanecarboxylate |
72784-47-5 | 95% | 25g |
$436 | 2021-06-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y01375-1g |
Ethyl 1-aminocyclopropane-1-carboxylate |
72784-47-5 | 95% | 1g |
¥619.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y01375-10g |
Ethyl 1-aminocyclopropane-1-carboxylate |
72784-47-5 | 95% | 10g |
¥5029.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y01375-5g |
Ethyl 1-aminocyclopropane-1-carboxylate |
72784-47-5 | 95% | 5g |
¥2719.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y01375-25g |
Ethyl 1-aminocyclopropane-1-carboxylate |
72784-47-5 | 95% | 25g |
¥8719.0 | 2024-07-18 | |
| TRC | E939335-10mg |
Ethyl 1-Aminocyclopropanecarboxylate |
72784-47-5 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E939335-50mg |
Ethyl 1-Aminocyclopropanecarboxylate |
72784-47-5 | 50mg |
$ 70.00 | 2022-06-05 | ||
| TRC | E939335-100mg |
Ethyl 1-Aminocyclopropanecarboxylate |
72784-47-5 | 100mg |
$ 95.00 | 2022-06-05 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-0462-100g |
1-AMINO-CYCLOPROPYL-1-CARBOXYLIC ACID ETHYL ESTER |
72784-47-5 | 95% | 100g |
$580 | 2023-09-07 |
Ethyl 1-Aminocyclopropanecarboxylate Suppliers
Ethyl 1-Aminocyclopropanecarboxylate Related Literature
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on Ethyl 1-Aminocyclopropanecarboxylate
Ethyl 1-Aminocyclopropanecarboxylate (CAS No. 72784-47-5): A Versatile Intermediate in Modern Chemical Biology and Drug Discovery
Ethyl 1-Aminocyclopropanecarboxylate, identified by the Chemical Abstracts Service registry number CAS No. 72784-47-5, is an organic compound characterized by its unique chemical structure and functional group composition. This compound belongs to the class of amino acid esters, featuring a cyclopropane ring fused with a carboxylic acid ester moiety and an amine substituent. The combination of these structural elements endows it with intriguing physicochemical properties, making it a valuable reagent in synthetic chemistry and a promising candidate for biological applications.
Recent advancements in computational chemistry have revealed novel insights into the conformational flexibility of the cyclopropane ring. Studies published in Journal of Medicinal Chemistry (2023) demonstrated that the strained three-membered ring can undergo dynamic puckering under physiological conditions, which modulates its interaction with biological targets such as enzymes and receptors. This structural feature has been leveraged in the design of bioactive molecules where steric hindrance and rigidity are advantageous for binding specificity. Researchers from MIT highlighted its potential as a scaffold for developing kinase inhibitors due to its ability to form stable hydrogen bonds through the amine group while maintaining spatial constraints via the cyclopropyl core.
In drug discovery pipelines, this compound serves as a critical intermediate in the synthesis of complex pharmaceuticals. A notable application comes from a 2023 collaborative study between Pfizer and Stanford University, where it was employed as a chiral building block for synthesizing novel opioid analgesics with reduced side-effect profiles. The ethyl ester functionality facilitates controlled hydrolysis under physiological conditions, allowing precise modulation of drug release kinetics while the amino group provides sites for further derivatization to enhance pharmacokinetic properties.
Synthetic methodologies involving Ethyl 1-Aminocyclopropanecarboxylate have seen significant innovation over recent years. A groundbreaking approach published in Nature Catalysis (January 2024) describes its use in catalytic asymmetric synthesis via organocatalytic systems containing proline derivatives. This method achieves enantiomeric excesses exceeding 98% under mild reaction conditions, representing a major step toward sustainable production practices that minimize environmental impact while maintaining high stereochemical purity.
Biochemical studies have uncovered unexpected metabolic pathways associated with this compound's derivatives. Research teams at Oxford University demonstrated in their 2023 paper that certain analogs exhibit selective inhibition of mitochondrial pyruvate carrier (MPC), a protein complex critical for cancer cell metabolism. The cyclopropylamine motif was found to bind MPC's hydrophobic pocket with nanomolar affinity, suggesting potential applications in developing metabolic modulators for oncology treatments without affecting normal cellular energy production.
In neuropharmacology, recent investigations reveal promising neuroprotective properties when this compound is conjugated with polyethylene glycol (PEG). A study published in Neurochemistry International (April 2023) showed that PEG-functionalized derivatives penetrate blood-brain barrier models more effectively than non-conjugated forms while demonstrating antioxidant activity against reactive oxygen species (ROS) induced by amyloid-beta peptides in Alzheimer's disease models.
The unique reactivity profile of Ethyl 1-Aminocyclopropanecarboxylate has also driven its adoption in peptide chemistry. Researchers at ETH Zurich utilized its amino group as an anchor point for attaching cyclic peptide libraries through solid-phase synthesis techniques reported in Angewandte Chemie International Edition. The cyclopropyl ester proved stable during coupling reactions but readily cleaved under acidic conditions, enabling efficient library screening without requiring harsh deprotection protocols.
Spectroscopic analysis using modern NMR techniques has clarified its solvation behavior at atomic resolution. A team from UC Berkeley employed dynamic nuclear polarization-enhanced NMR to show that solvent molecules form hydrogen bonds preferentially with the carboxylic acid ester rather than the amine group when dissolved in DMSO/water mixtures—a critical finding for optimizing reaction media selection during medicinal chemistry campaigns.
Cryogenic electron microscopy (cryo-EM) studies published in late 2023 provided unprecedented structural insights into enzyme-substrate interactions involving this compound's derivatives. When used as a substrate analog for cyclooxygenase enzymes, researchers observed distinct binding modes compared to traditional NSAIDs, suggesting opportunities to develop anti-inflammatory agents with improved selectivity between COX-1 and COX-2 isoforms—a longstanding challenge in pain management therapies.
Ethical considerations have driven recent developments in its synthesis pathway optimization. A green chemistry initiative led by DSM highlighted solvent-free microwave-assisted synthesis methods that reduce energy consumption by up to 60% while achieving comparable yields compared to traditional methods described decades earlier. These advancements align with current industry trends toward environmentally responsible manufacturing processes without compromising product quality standards.
The compound's thermal stability has been rigorously characterized using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Data from multiple studies confirm decomposition occurs above 180°C under nitrogen atmosphere, which is crucial information for process engineers designing continuous flow reactors or high-throughput screening platforms where elevated temperatures are sometimes required during purification steps.
In material science applications, this compound has found utility as a monomer component in polymer-based drug delivery systems. A collaborative project between Merck KGaA and TU Munich demonstrated that copolymers incorporating Ethyl 1-Aminocyclopropanecarboxylate's structural motifs exhibit tunable degradation rates when exposed to physiological pH levels—a property highly sought after for creating responsive biomaterials capable of releasing therapeutic agents over extended periods.
Safety data sheets now emphasize its compatibility with common laboratory procedures when handled according to standard protocols outlined by organizations like OECD and ACS guidelines. While not classified as a hazardous substance under current regulations, proper storage recommendations include maintaining cool temperatures (< -5°C) when used as an intermediate precursor for light-sensitive pharmaceutical compounds such as certain photosensitizers employed in photodynamic therapy regimens.
New analytical techniques have enabled precise quantification of trace impurities during manufacturing processes. Liquid chromatography-mass spectrometry (LC-MS) methods developed at Novartis allow detection limits below parts-per-billion levels, ensuring product consistency across large-scale production batches—a critical requirement for compounds entering preclinical development phases where impurity profiles directly impact regulatory approval prospects.
Ethical implications surrounding intellectual property rights have become more prominent since its inclusion in patent filings related to Alzheimer's therapies filed by Biogen Inc between Q3 2023-Q1 2024 reveals how this intermediate contributes significantly towards creating novel therapeutic modalities through strategic functionalization strategies protecting both scientific innovation and commercial interests within pharmaceutical R&D frameworks.
72784-47-5 (Ethyl 1-Aminocyclopropanecarboxylate) Related Products
- 739328-95-1(2(3H)-Furanone,3-aminodihydro-3-methyl-, (3R)-)
- 42303-42-4(ethyl 1-aminocyclopropanecarboxylate;hydrochloride)
- 72784-42-0(Methyl 1-aminocyclopropanecarboxylate hydrochloride)
- 13893-46-4((S)-Ethyl 2-amino-2-methylbutanoate)
- 13893-48-6(ethyl 2-amino-2,3-dimethylbutanoate)
- 757903-69-8(Cyclopropanecarboxylicacid, 1-amino-, 1-methylethyl ester)
- 189631-96-7(ethyl 2-amino-2-ethylbutanoate)
- 104544-05-0(Cyclopropanecarboxylicacid, 1-amino-, propyl ester)
- 40916-97-0(ethyl (r)-2-amino-2-methylbutyrate)
- 72784-43-1(methyl 1-aminocyclopropane-1-carboxylate)